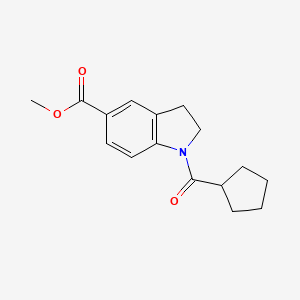![molecular formula C16H29N3O2 B7509241 1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide, commonly known as DMXAA, is a small molecule compound that has been widely studied for its potential use in cancer treatment. DMXAA was first discovered in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to the destruction of cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors, which can lead to their regression.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-α and interferon gamma (IFN-γ). DMXAA has also been shown to increase the activity of natural killer cells, which can help to destroy cancer cells. In addition, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors, which can lead to their regression.
实验室实验的优点和局限性
DMXAA has a number of advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. DMXAA has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to the use of DMXAA in lab experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, DMXAA has been shown to be highly sensitive to the environment, and its activity can be affected by factors such as pH and temperature.
未来方向
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its stability and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict response to DMXAA treatment. In addition, there is a need for further preclinical and clinical studies to investigate the safety and efficacy of DMXAA in cancer therapy. Finally, there is potential for the development of new drugs that are based on the structure of DMXAA and that have improved activity and selectivity against cancer cells.
合成方法
DMXAA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpiperidine with ethyl 2-bromoacetate followed by reaction with methylamine. Another method involves the reaction of 2,6-dimethylpiperidine with ethyl 2-chloroacetate followed by reaction with methylamine. Both methods result in the formation of DMXAA as the final product.
科学研究应用
DMXAA has been extensively studied for its potential use in cancer therapy. In preclinical studies, DMXAA has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-5-4-6-13(2)19(12)15(20)11-18-9-7-14(8-10-18)16(21)17-3/h12-14H,4-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZLBWPIDFMDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2CCC(CC2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)






![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)

